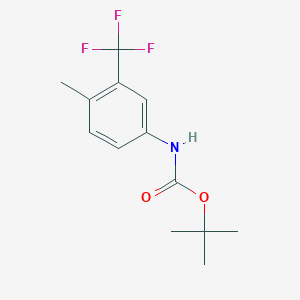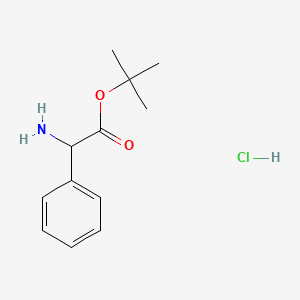![molecular formula C20H19Cl2NO B12097263 8-Azabicyclo[3.2.1]octan-3-one, 8-[bis(2-chlorophenyl)methyl]-](/img/structure/B12097263.png)
8-Azabicyclo[3.2.1]octan-3-one, 8-[bis(2-chlorophenyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Azabicyclo[321]octan-3-one, 8-[bis(2-chlorophenyl)methyl]- is a complex organic compound featuring a bicyclic structure This compound is part of the tropane alkaloid family, known for their significant biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azabicyclo[3.2.1]octan-3-one, 8-[bis(2-chlorophenyl)methyl]- typically involves multiple steps:
Formation of the Bicyclic Core: The initial step often involves the construction of the 8-azabicyclo[3.2.1]octane core.
Introduction of the Bis(2-chlorophenyl)methyl Group: The bis(2-chlorophenyl)methyl group is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the bicyclic ring system. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the bicyclic ring, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The bis(2-chlorophenyl)methyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizers.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Alcohol derivatives of the bicyclic core.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 8-Azabicyclo[3.2.1]octan-3-one, 8-[bis(2-chlorophenyl)methyl]- is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
Biologically, this compound is studied for its potential interactions with neurotransmitter systems. Its structure is similar to that of tropane alkaloids, which are known to affect the central nervous system.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may serve as lead compounds in the development of drugs targeting neurological disorders.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may lend themselves to applications in polymer science and materials engineering.
作用機序
The mechanism of action of 8-Azabicyclo[3.2.1]octan-3-one, 8-[bis(2-chlorophenyl)methyl]- involves its interaction with molecular targets such as neurotransmitter receptors. The bis(2-chlorophenyl)methyl group may enhance binding affinity and selectivity towards specific receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Tropane: The parent structure of many tropane alkaloids, known for their stimulant and anesthetic properties.
Cocaine: A well-known tropane alkaloid with potent stimulant effects.
Atropine: Another tropane alkaloid used medically to treat bradycardia and as an antidote for certain types of poisoning.
Uniqueness
8-Azabicyclo[321]octan-3-one, 8-[bis(2-chlorophenyl)methyl]- is unique due to the presence of the bis(2-chlorophenyl)methyl group, which imparts distinct chemical and biological properties
特性
分子式 |
C20H19Cl2NO |
|---|---|
分子量 |
360.3 g/mol |
IUPAC名 |
8-[bis(2-chlorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C20H19Cl2NO/c21-18-7-3-1-5-16(18)20(17-6-2-4-8-19(17)22)23-13-9-10-14(23)12-15(24)11-13/h1-8,13-14,20H,9-12H2 |
InChIキー |
XPSJGHALLZMMGT-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC(=O)CC1N2C(C3=CC=CC=C3Cl)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-Bis(bromomethyl)benzo[d][1,3]dioxole](/img/structure/B12097182.png)










![3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]propanoic acid](/img/structure/B12097251.png)
![N-[9-[6-(hydroxymethyl)morpholin-2-yl]purin-6-yl]benzamide](/img/structure/B12097270.png)

